molecular formula C10H17NO B13952340 2-Methoxycyclohexanepropanenitrile CAS No. 411238-12-5

2-Methoxycyclohexanepropanenitrile

Cat. No.: B13952340
CAS No.: 411238-12-5
M. Wt: 167.25 g/mol
InChI Key: ZXJSCMAUPIBRON-UHFFFAOYSA-N
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Description

2-Methoxycyclohexanepropanenitrile is an organic compound with a unique structure that combines a methoxy group, a cyclohexane ring, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclohexanepropanenitrile typically involves the reaction of 2-methoxycyclohexanol with a suitable nitrile source under specific conditions. One common method is the dehydration of 2-methoxycyclohexanol in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4), followed by the addition of a nitrile source like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of zeolite catalysts in the dehydration step can improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclohexanepropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium cyanide (KCN) in ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexanepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .

Properties

CAS No.

411238-12-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(2-methoxycyclohexyl)propanenitrile

InChI

InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3

InChI Key

ZXJSCMAUPIBRON-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1CCC#N

Origin of Product

United States

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